molecular formula C10H13Cl2NO2 B1416776 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1172479-10-5

3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B1416776
CAS No.: 1172479-10-5
M. Wt: 250.12 g/mol
InChI Key: HLAILPIZHMVJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 4-chlorobenzylamine with acrylonitrile to form 3-{[(4-chlorophenyl)methyl]amino}propionitrile, which is then hydrolyzed to produce 3-{[(4-chlorophenyl)methyl]amino}propanoic acid. The final step involves the conversion of the free acid to its hydrochloride salt .

Chemical Reactions Analysis

3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine, followed by subsequent steps to introduce the amino and carboxylic acid functionalities. Common methods include using pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under controlled conditions.

Research indicates that 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : The compound has been studied for its effectiveness against various pathogens, suggesting potential use in developing antimicrobial agents.
  • Anticancer Properties : Ongoing research is exploring its role as a therapeutic agent in cancer treatment, particularly due to its structural similarity to phenylalanine, which may enhance its interaction with cellular receptors involved in tumor growth .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest it interacts with proteins critical for cell signaling and metabolism, although detailed mechanisms are still under investigation.

Industrial Applications

In the pharmaceutical industry, this compound serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for modifications that can lead to novel therapeutic agents .

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Cancer Treatment Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of cell signaling pathways, making it a candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride can be compared with other similar compounds, such as:

Biological Activity

3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with appropriate amines, leading to the formation of the desired product through standard organic synthesis techniques.

The compound's mechanism of action is primarily linked to its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and proteins involved in cell signaling pathways, which can lead to effects such as:

  • Inhibition of Cell Proliferation : The compound may inhibit the growth of various cell types.
  • Induction of Apoptosis : It has been shown to trigger programmed cell death in certain cancer cell lines .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various compounds, derivatives containing the 4-chlorophenyl group demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundActivity (Zone of Inhibition)Bacterial Strain
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid15 mmE. coli
Control (Penicillin)20 mmE. coli

Data suggest that while it is effective, it does not surpass established antibiotics like penicillin in efficacy but shows promise as a potential alternative or adjunct therapy .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. In vitro studies using various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), have shown that it can reduce cell viability significantly.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration
A5492548 hours
HeLa3048 hours
Vero (normal)>10048 hours

The compound exhibited selective cytotoxicity, sparing normal cells at higher concentrations, which is crucial for therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects against a panel of pathogens and found that derivatives with the chlorophenyl group had enhanced activity compared to their non-substituted counterparts .
  • Anticancer Research : In a comparative study against standard chemotherapeutics like doxorubicin and cisplatin, 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid showed comparable cytotoxic effects on A549 cells, indicating its potential as an anticancer agent .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAILPIZHMVJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.